3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde
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Overview
Description
3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde: is an organic compound characterized by its complex structure, which includes multiple ether linkages and a benzaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and ethylene oxide.
Etherification: The 2-methoxyphenol undergoes etherification with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(2-methoxyphenoxy)ethanol.
Further Etherification: The 2-(2-methoxyphenoxy)ethanol is then reacted with additional ethylene oxide to form 2-[2-(2-methoxyphenoxy)ethoxy]ethanol.
Final Etherification: This intermediate undergoes another etherification step with ethylene oxide to yield 3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.
Major Products:
Oxidation: 3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzoic acid.
Reduction: 3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interactions of ether linkages in biological systems.
Industry:
Polymer Industry: Utilized in the synthesis of specialty polymers with unique properties.
Chemical Industry: Employed as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde is primarily related to its functional groups:
Aldehyde Group: The aldehyde group can participate in nucleophilic addition reactions, forming various adducts.
Ether Linkages: The ether linkages provide flexibility and stability to the molecule, influencing its interactions with other molecules.
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions.
Cellular Pathways: It may interact with cellular components, influencing pathways related to oxidative stress and detoxification.
Comparison with Similar Compounds
- 3,4,5-Tris{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzaldehyde : Similar structure but with additional ether linkages, leading to different physical and chemical properties.
- 2-[2-(2-Methoxyethoxy)ethoxy]ethanol : A simpler compound with fewer ether linkages, used as a solvent and intermediate in organic synthesis.
Uniqueness:
- Complex Structure: The multiple ether linkages and the presence of the benzaldehyde group make 3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde unique in its reactivity and potential applications.
- Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
IUPAC Name |
3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-17-7-2-3-8-18(17)23-12-10-21-9-11-22-16-6-4-5-15(13-16)14-19/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEPTCMDZHWODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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